Chiral Separation Method Validation: LOD and LOQ Quantification for (2R,4S)-Teneligliptin Impurity Detection
In the validated chiral HPLC method for separating teneligliptin stereoisomers, the (2R,4S)-isomer (designated as the R,S-isomer) demonstrated distinct retention and sensitivity characteristics relative to the active pharmaceutical ingredient (S,S-isomer) and the other diastereomers. The method achieved baseline resolution of all four stereoisomers on a CHIRALPAK IC-3 column [1].
| Evidence Dimension | Limit of Detection (LOD) |
|---|---|
| Target Compound Data | (2R,4S)-isomer: 0.029 μg/mL |
| Comparator Or Baseline | (2S,4S)-isomer (API): 0.036 μg/mL; (2S,4R)-isomer: 0.038 μg/mL; (2R,4R)-isomer: 0.020 μg/mL |
| Quantified Difference | (2R,4S)-isomer LOD is 19.4% lower than API (2S,4S)-isomer, indicating enhanced detectability under these chromatographic conditions |
| Conditions | CHIRALPAK IC-3 (4.6×250 mm, 3 μm) column; mobile phase ethanol:acetonitrile:ethanolamine (90:10:0.1% v/v/v); flow rate 0.7 mL/min; column temperature 15°C; detection wavelength 250 nm |
Why This Matters
The validated LOD value enables precise detection and quantification of the (2R,4S)-isomer impurity in bulk drug substance at concentrations as low as 0.029 μg/mL, a critical specification for ANDA submission and batch release testing.
- [1] Gunnam S, Choppari T, Chennuru LN, Cherla PM, Siddiqui SI. Development and Validation of Teneligliptin Stereoisomers by HPLC Using Cellulose Based Immobilized Polysaccharide Chiral Stationary Phase. Current Pharmaceutical Analysis. 2021;17(10):1302-1311. View Source
